molecular formula C26H32N4O3 B2407872 3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione CAS No. 896383-70-3

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

Cat. No. B2407872
CAS RN: 896383-70-3
M. Wt: 448.567
InChI Key: OCTMASZPODTRSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The compound contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a quinazoline-2,4-dione structure, which is a type of quinazoline, a class of organic compounds that are bicyclic, containing two fused six-membered aromatic rings, one of which is nitrogen-containing.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.54 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a common neurodegenerative disorder characterized by the gradual loss of neuronal structure and function. Researchers have explored potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which play a crucial role in AD progression. Notably, compounds 9 and 16 derived from this quinazoline-dione structure have shown promising inhibitory activity against both AChE and BChE. These dual inhibitors could serve as lead molecules in the fight against AD .

Neuroprotective Effects

Given its interactions with cholinesterase enzymes, this compound may have neuroprotective properties beyond AD. Researchers explore its impact on neuronal survival, synaptic plasticity, and neuroinflammation.

Saima Ali, Sabahat Zahra Siddiqui, Khalid Mohammed Khan, Muhammad Athar Abbasi, Aziz-ur-Rehman, Syed Muhammad Saad, Syed Adnan Ali Shah, Rahman Shah Zaib Saleem & Muhammad Ashraf. “Synthesis, biological evaluation, and molecular docking study of novel 1,2,4-substituted triazoles as inhibitors of Alzheimer’s disease.” Journal of the Iranian Chemical Society, Volume 19, pages 4491–4502, 2022. Link to article

properties

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)27-26(30)33/h5-6,8-12H,3-4,7,13-18H2,1-2H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTMASZPODTRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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